
2,2,3-Trichlorobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trichlorobutanoic acid is an organic compound with the molecular formula C₄H₅Cl₃O₂The compound is characterized by the presence of three chlorine atoms attached to the carbon chain, which significantly influences its reactivity and behavior in chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
2,2,3-Trichlorobutanoic acid can be synthesized through several methods. One common approach involves the chlorination of butanoic acid derivatives. For instance, the chlorination of 2,3-dichlorobutanoic acid can yield this compound under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the formation of by-products. The use of continuous flow reactors and advanced chlorination techniques can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
2,2,3-Trichlorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, such as trichlorobutanoic acid derivatives.
Reduction: Reduction reactions can convert this compound to less chlorinated butanoic acids.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorobutanoic acid derivatives, while reduction can produce less chlorinated butanoic acids .
科学的研究の応用
2,2,3-Trichlorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2,2,3-trichlorobutanoic acid involves its interaction with molecular targets and pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic attack by other molecules. This reactivity is crucial in its role as a reagent in organic synthesis and in its potential biological activities .
類似化合物との比較
Similar Compounds
- 2,2,3-Trichlorobutyric acid
- 3-Chloro-2,2-dichloromethyl propionic acid
- 3-Chloro-2,2-dichloromethylpropionic acid
Uniqueness
2,2,3-Trichlorobutanoic acid is unique due to its specific arrangement of chlorine atoms on the butanoic acid backbone. This arrangement imparts distinct chemical properties, such as increased reactivity and the ability to undergo specific substitution reactions. Compared to similar compounds, this compound may offer advantages in certain synthetic applications and research contexts .
特性
CAS番号 |
5344-55-8 |
|---|---|
分子式 |
C4H5Cl3O2 |
分子量 |
191.44 g/mol |
IUPAC名 |
2,2,3-trichlorobutanoic acid |
InChI |
InChI=1S/C4H5Cl3O2/c1-2(5)4(6,7)3(8)9/h2H,1H3,(H,8,9) |
InChIキー |
FAXJFVQAGPWKHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


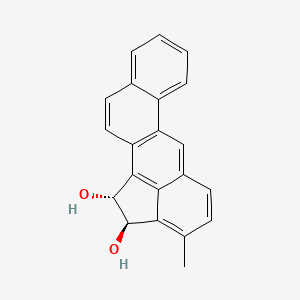
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)

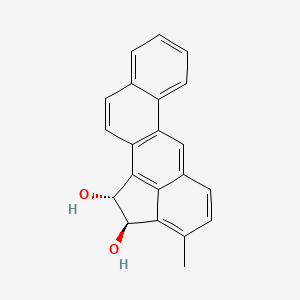
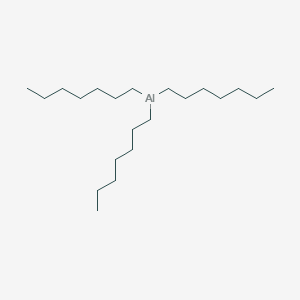
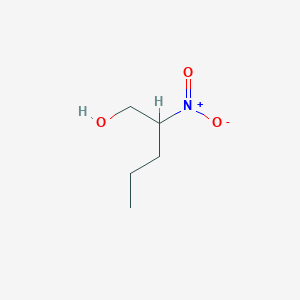
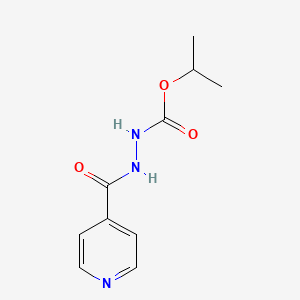
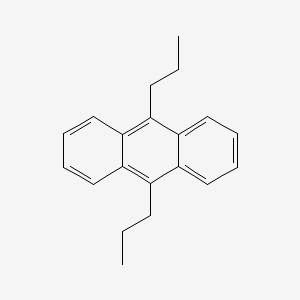
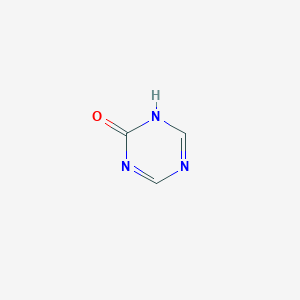
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)
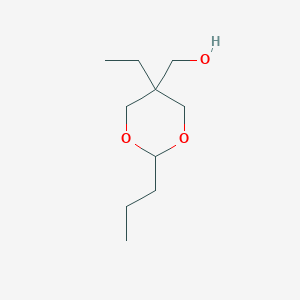

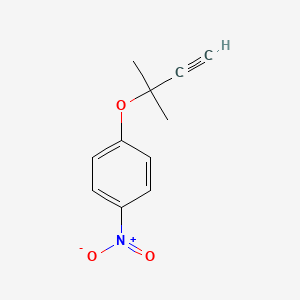
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)
